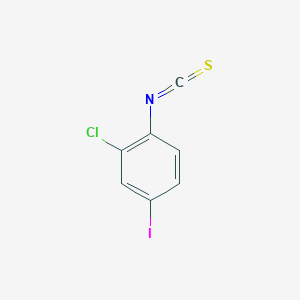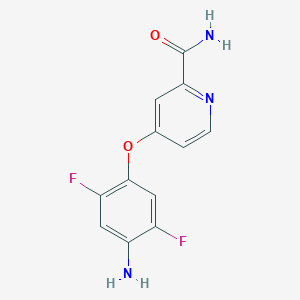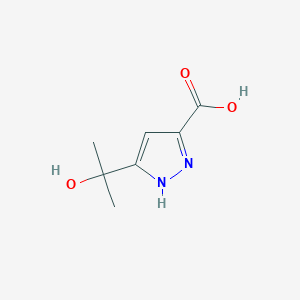
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is a heterocyclic compound that features a quinoline core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions: The ethyl and methoxy groups can be introduced via alkylation and methylation reactions, respectively, using appropriate alkyl halides and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides for alkylation, methylating agents like methyl iodide for methylation.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and 2-methylquinoline share the quinoline core.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring.
Uniqueness
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
923604-68-6 |
|---|---|
Molekularformel |
C18H20N2O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
8-ethyl-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C18H20N2O2S/c1-5-11-16(22-4)7-6-12-15(21)8-13(19-17(11)12)18-20-14(9-23-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
BNXCXDUKKYBCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















